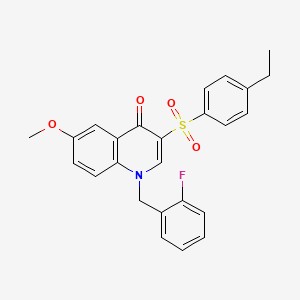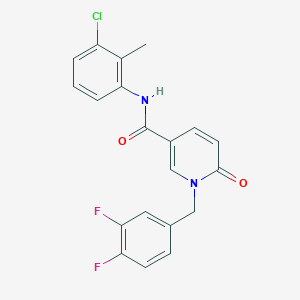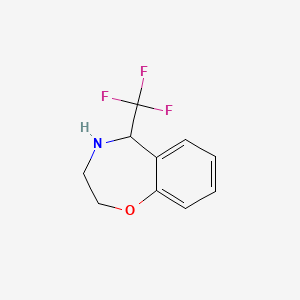![molecular formula C22H18BrFN4O3 B2547789 N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-54-1](/img/no-structure.png)
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18BrFN4O3 and its molecular weight is 485.313. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Researchers Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination with Co(II) and Cu(II) ions. These coordination complexes showed significant antioxidant activity, suggesting potential applications in addressing oxidative stress-related disorders (Chkirate et al., 2019).
Antimicrobial Activities
Saravanan et al. (2010) developed novel thiazole derivatives by incorporating pyrazole moiety. These compounds exhibited significant anti-bacterial and anti-fungal activities, indicating their potential use in developing new antimicrobial agents (Saravanan et al., 2010).
Radiochemistry for CB1 Cannabinoid Receptors Study
A study by Katoch-Rouse and Horti (2003) demonstrated the feasibility of synthesizing radiolabeled compounds using nucleophilic displacement with [18F]fluoride. These compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are potential radiotracers for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
PET Imaging of Translocator Protein
Dollé et al. (2008) synthesized [18F]DPA-714, a selective ligand for the translocator protein (18 kDa), suitable for positron emission tomography (PET) imaging. This research highlights the application of such compounds in neuroimaging and potentially in the study of neurodegenerative disorders (Dollé et al., 2008).
Anticancer and Antiviral Activities
Havrylyuk et al. (2013) reported the synthesis of 2-pyrazoline-substituted 4-thiazolidinones with in vitro anticancer activity, particularly against leukemia cell lines, and antiviral activity against Tacaribe virus. This study provides insights into the potential use of these compounds in cancer and viral infection treatments (Havrylyuk et al., 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid, which is then coupled with 4-bromo-2-fluoroaniline to form the second intermediate, N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2-(4-ethoxyphenyl)acetic acid", "thionyl chloride", "phosphorus pentoxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "copper(I) bromide", "N,N-dimethylformamide", "triethylamine", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid", "a. Dissolve 2-(4-ethoxyphenyl)acetic acid (1.0 g) in thionyl chloride (10 mL) and heat at 80°C for 2 hours.", "b. Remove excess thionyl chloride under reduced pressure.", "c. Add phosphorus pentoxide (1.0 g) to the residue and heat at 120°C for 2 hours.", "d. Cool the reaction mixture and add acetic anhydride (5 mL) dropwise.", "e. Heat the mixture at 120°C for 2 hours.", "f. Cool the reaction mixture and add sodium acetate (2.0 g) and acetic acid (10 mL).", "g. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "h. Dry the organic layer over sodium sulfate and evaporate under reduced pressure to obtain 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid as a yellow solid.", "Step 2: Synthesis of N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide", "a. Dissolve 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid (0.5 g) in N,N-dimethylformamide (5 mL) and add triethylamine (0.5 mL).", "b. Add 4-bromo-2-fluoroaniline (0.5 g) and copper(I) bromide (0.1 g) to the reaction mixture.", "c. Heat the mixture at 80°C for 2 hours.", "d. Cool the reaction mixture and pour into water (50 mL).", "e. Extract with ethyl acetate (3 x 50 mL) and dry the organic layer over sodium sulfate.", "f. Evaporate under reduced pressure to obtain N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide as a yellow solid." ] } | |
CAS RN |
941938-54-1 |
Molecular Formula |
C22H18BrFN4O3 |
Molecular Weight |
485.313 |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H18BrFN4O3/c1-2-31-16-6-3-14(4-7-16)19-12-20-22(30)27(9-10-28(20)26-19)13-21(29)25-18-8-5-15(23)11-17(18)24/h3-12H,2,13H2,1H3,(H,25,29) |
InChI Key |
RXSKVDYWDOYHEI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Br)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2547707.png)

![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)
![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)


![2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2547720.png)
![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)

![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)
![2-(1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2547725.png)

